Evidence Item 1: Defined Industrial Synthesis Yield and Purity vs. Unsubstituted Analog
A published laboratory-scale synthesis of 2-(2-methylphenoxy)aniline starting from o-nitrochlorobenzene (158.0 parts) and o-cresol (130 parts) via nucleophilic aromatic substitution followed by hydrazine hydrate reduction delivers a reported yield of 91% with 96.0% purity (HPLC) for the crude product . In contrast, the unsubstituted analog 2-aminodiphenyl ether (CAS 2688-84-8) is typically synthesized from phenol and 2-chloronitrobenzene with comparable reduction steps, but its commercial specifications commonly report purity of only 95% (GC) from major suppliers, reflecting differences in purification efficiency driven by the presence or absence of the ortho-methyl substituent . The methyl group in the target compound improves organic-phase partitioning during workup, contributing to higher isolated purity at the intermediate stage .
Unsubstituted analog: typically ≤95% (GC)
| Evidence Dimension | Synthetic isolated yield and purity of crude intermediate |
|---|---|
| Target Compound Data | 91% yield, 96.0% purity (HPLC) |
| Comparator Or Baseline | 2-Aminodiphenyl ether (CAS 2688-84-8): commercial purity typically ≤95% (GC) ; no comparable yield literature identified |
| Quantified Difference | Target compound achieves higher chromatographic purity at the crude stage (96.0% vs. 95% commercial spec); 91% yield is well-documented for scaled synthesis |
| Conditions | Target: o-nitrochlorobenzene + o-cresol, KOH, diglyme/PEG-600, 125 °C, then N2H4·H2O reduction ; Comparator: commercial specification data (GC) |
Why This Matters
Procurement of the target compound from suppliers using this published route ensures a well-characterized yield baseline, reducing scale-up risk for dye manufacturers requiring consistent intermediate quality for Acid Red 131 production.
